1,4-Dicaffeoylquinic acid

Vue d'ensemble

Description

1,4-Dicaffeoylquinic acid is a natural compound that inhibits the enzyme cinnamic acid 4-hydroxylase (CA4H). This enzyme catalyzes the conversion of cinnamic acid to 4-hydroxycinnamic acid and p-hydroxybenzoic acid .

Synthesis Analysis

The transcription factor AtMYB11 regulates flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants. Constitutive expression of AtMYB11 enhances the expression of genes in the phenylpropanoid biosynthesis pathway, resulting in the accumulation of flavonoids and chlorogenic acid in tobacco and tomato plants .

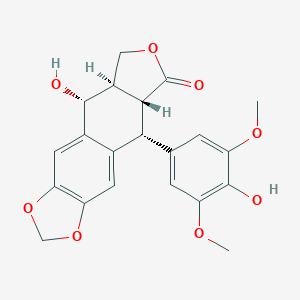

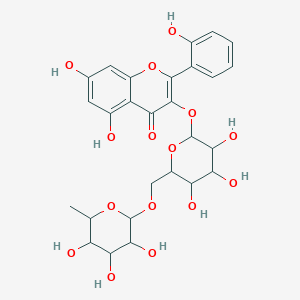

Molecular Structure Analysis

1,4-Dicaffeoylquinic acid has a molecular formula of C25H24O12. It is a polyphenol that has been found in C. coronarium and has diverse biological activities .

Chemical Reactions Analysis

Caffeoylquinic acids (CQAs) readily degrade or isomerize when affected by temperature, pH, light, etc. Isomerization, methylation, and hydrolysis are three major degradation pathways .

Physical And Chemical Properties Analysis

1,4-Dicaffeoylquinic acid is a polyphenol that has been found in C. coronarium and has diverse biological activities .

Applications De Recherche Scientifique

Antioxidant Activity

1,4-Dicaffeoylquinic acid has been found to scavenge DPPH radicals, which are a common indicator of antioxidant activity. It also inhibits xanthine oxidase, an enzyme that generates reactive oxygen species .

Melanogenesis Inhibition

This compound decreases protein levels of tyrosinase and microphthalmia-associated transcription factor (MITF) in murine melanocytes, which are involved in melanin production. It also inhibits melanogenesis and decreases tyrosinase activity in cell lysates .

Hepatoprotective Effect

It has been shown to increase biliary flow in rats in a dose-dependent manner, suggesting a potential hepatoprotective effect .

Neuroprotective Potential

In studies involving cerebral ischemia/reperfusion (CI/R) rats, 1,4-Dicaffeoylquinic acid reduces the expression of Keap1, a regulator of cellular oxidative stress response, and activates the Nrf2 signaling pathway, which is crucial for neuroprotection .

Anti-inflammatory Properties

Derived from plants like Artemisia absinthium, it can inhibit the production of TNF-α induced by LPS, showcasing its anti-inflammatory properties .

Insulin Secretion and α-Glucosidase Inhibition

Dicaffeoylquinic acid derivatives have been studied for their effects on insulin secretion and α-glucosidase inhibition, indicating potential applications in diabetes management .

Wound Healing Enhancement

Specific derivatives like 4,5-dicaffeoylquinic acid have shown to potentiate the effect of antibacterial agents against bacteria such as Staphylococcus aureus, which could be beneficial in promoting diabetic wound healing .

Mécanisme D'action

Target of Action

1,4-Dicaffeoylquinic acid (1,4-DCQA) is a phenylpropanoid that primarily targets the TNF-α and HIV-1 integrase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .

Mode of Action

1,4-DCQA inhibits the production of TNF-α induced by lipopolysaccharides (LPS), exhibiting anti-inflammatory properties . It also acts as a potent and highly selective inhibitor of HIV-1 integrase, thereby inhibiting HIV-1 replication in MT-2 cell culture .

Biochemical Pathways

The compound’s anti-inflammatory action is mediated through the inhibition of the TNF-α pathway . By suppressing the production of TNF-α, 1,4-DCQA can potentially mitigate inflammatory responses. In the context of HIV-1, 1,4-DCQA inhibits the action of the HIV-1 integrase enzyme, preventing the integration of the viral genetic material into the host cell’s DNA .

Result of Action

The inhibition of TNF-α production by 1,4-DCQA results in anti-inflammatory effects, which could be beneficial in conditions characterized by excessive inflammation . The inhibition of HIV-1 integrase leads to a decrease in HIV-1 replication, which could potentially be exploited for therapeutic purposes in HIV-1 infections .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXQRCXQQWUFQV-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dicaffeoylquinic acid | |

CAS RN |

1182-34-9, 251320-68-0 | |

| Record name | 1,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251320680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-allyl-1,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo]oxy]-3,5-dihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50048OZ68I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic benefits of 1,4-Dicaffeoylquinic acid?

A1: Research suggests that 1,4-Dicaffeoylquinic acid exhibits several promising biological activities, including:

- Anti-inflammatory Activity: This compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells []. This suggests a potential role in managing inflammatory conditions.

- Antioxidant Activity: 1,4-Dicaffeoylquinic acid demonstrates a significant capacity for scavenging free radicals, protecting cells from oxidative damage [].

Q2: How does 1,4-Dicaffeoylquinic acid exert its anti-inflammatory effects?

A2: While the exact mechanisms are still under investigation, research suggests that 1,4-Dicaffeoylquinic acid targets specific inflammatory pathways:

- TNF-α Pathway Inhibition: 1,4-Dicaffeoylquinic acid effectively suppresses the production of TNF-α [, ], a central mediator of inflammation. This suggests interference with signaling cascades leading to TNF-α production.

Q3: Are there any studies on 1,4-Dicaffeoylquinic acid's interaction with specific enzymes?

A3: Yes, 1,4-Dicaffeoylquinic acid has been investigated for its interaction with xanthine oxidase, an enzyme involved in uric acid production. Multispectral and molecular docking studies suggest that it can inhibit this enzyme, highlighting its potential for managing conditions like gout [].

Q4: Can 1,4-Dicaffeoylquinic acid be distinguished from other dicaffeoylquinic acid isomers?

A4: Yes, 1,4-Dicaffeoylquinic acid can be differentiated from its isomers using LC-MS techniques. Notably, it exhibits a distinct fragmentation pattern, involving the elimination of the caffeoyl residue at the C1 position, followed by dehydration steps leading to the aromatization and decarboxylation of the quinic acid moiety []. This specific fragmentation pattern allows for its identification and differentiation from other isomers.

Q5: Which plant sources are rich in 1,4-Dicaffeoylquinic acid?

A5: 1,4-Dicaffeoylquinic acid has been identified in various plant species, including:

- Xanthii fructus []

- Cichorium intybus seeds []

- Chrysanthemum morifolium cv. Fubaiju flowers []

- Artemisia argyi leaves, stems, and roots [, ]

- Helianthus tuberosus L. tubers []

Q6: What analytical techniques are used to identify and quantify 1,4-Dicaffeoylquinic acid?

A6: Several analytical techniques are employed for the analysis of 1,4-Dicaffeoylquinic acid, including:

- High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (MS/MS) [] for separation, identification, and quantification of 1,4-Dicaffeoylquinic acid in plant extracts.

- Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [] for the identification and structural characterization of 1,4-Dicaffeoylquinic acid based on its fragmentation pattern.

- Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS-MS) [] for detailed analysis and identification of 1,4-Dicaffeoylquinic acid and other compounds in plant extracts.

Q7: Are there any ongoing studies exploring the structure-activity relationship of 1,4-Dicaffeoylquinic acid?

A7: While specific structure-activity relationship (SAR) studies focusing solely on 1,4-Dicaffeoylquinic acid are limited in the provided research, it's important to note that its activity is closely tied to its structure, particularly the position of the caffeoyl groups on the quinic acid moiety. Modifications to this structure could potentially alter its binding affinity to target enzymes and receptors, thereby influencing its overall activity and potency []. Further research is warranted to delve deeper into the SAR of 1,4-Dicaffeoylquinic acid and explore the impact of structural modifications on its biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)